molecular formula C15H17NO4 B6297606 (R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 2097073-08-8

(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Cat. No. B6297606
CAS RN: 2097073-08-8
M. Wt: 275.30 g/mol
InChI Key: BDSWFDHLJMQZQN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid” is an organic compound that contains a carboxyl functional group . Its CAS Number is 1427203-53-9 and its linear formula is C7H11NO2 . It has a molecular weight of 141.17 .

Mechanism of Action

Target of Action

The primary target of ®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of certain proteins, such as growth factors, cytokines, and cell adhesion molecules, releasing them into the extracellular environment .

Mode of Action

The exact mode of action of ®-5-Cbz-5-Aza-spiro[2It is likely that the compound binds to the active site of the enzyme, inhibiting its proteolytic activity . This prevents the release of the aforementioned proteins, thereby modulating their signaling pathways .

Biochemical Pathways

The inhibition of ADAM17 affects multiple biochemical pathways due to the diverse range of proteins it targets. For instance, it can impact the EGFR/ErbB pathway by preventing the release of ligands that activate the receptor . Similarly, the shedding of cell adhesion molecules like L-selectin can be affected, which plays a role in leukocyte migration .

Pharmacokinetics

The pharmacokinetic properties of ®-5-Cbz-5-Aza-spiro[2The compound is expected to have high gi absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.1, suggesting it may have good membrane permeability . More detailed studies are needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of ®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid’s action are dependent on the specific context of its use. By inhibiting ADAM17, it can potentially modulate a variety of cellular processes, including cell proliferation, migration, and adhesion .

properties

IUPAC Name

(7R)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(18)12-8-16(10-15(12)6-7-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSWFDHLJMQZQN-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@@H]2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.